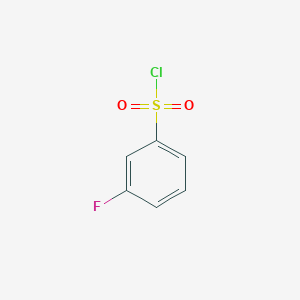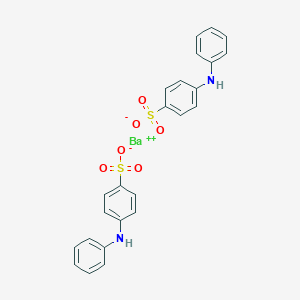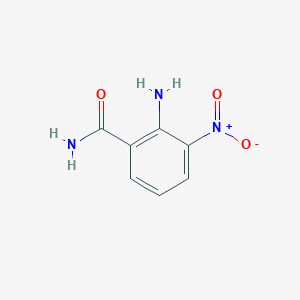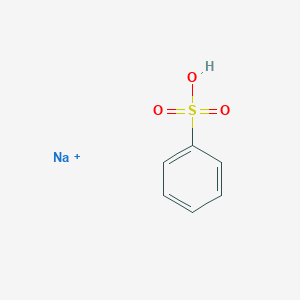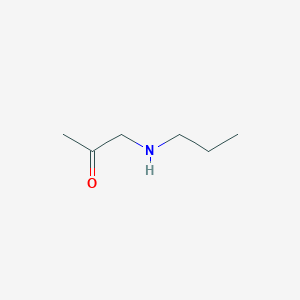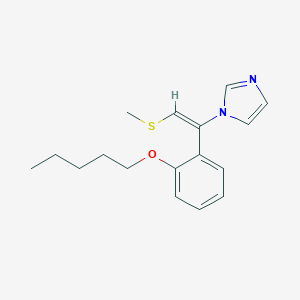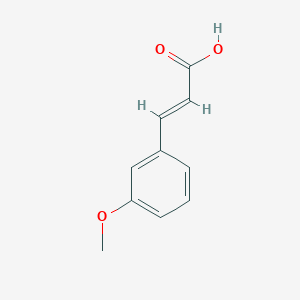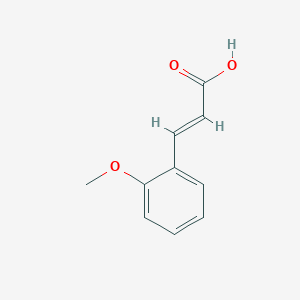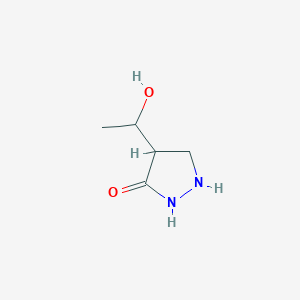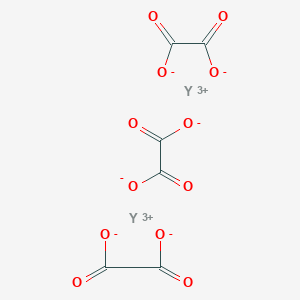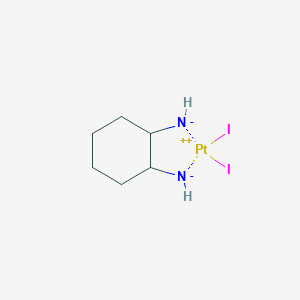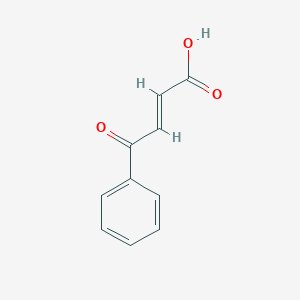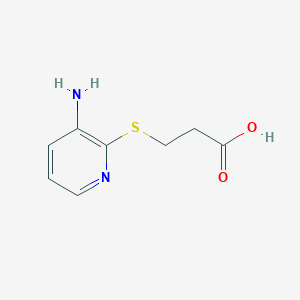
3-((3-Aminopyridin-2-yl)thio)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Aminopyridin-2-yl)thio)propanoic acid is a chemical compound with the molecular formula C8H10N2O2S. It is known for its unique structure, which includes a propanoic acid backbone with a 3-amino-2-pyridinylthio substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyridin-2-yl)thio)propanoic acid typically involves the reaction of 3-amino-2-pyridinethiol with a propanoic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
化学反应分析
Types of Reactions
3-((3-Aminopyridin-2-yl)thio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and thio groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
3-((3-Aminopyridin-2-yl)thio)propanoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in the preparation of coordination polymers with metals like silver, copper, and zinc.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-((3-Aminopyridin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s thio and amino groups allow it to form coordination complexes with metal ions, which can influence its biological and chemical activities. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to 3-((3-Aminopyridin-2-yl)thio)propanoic acid include:
- 3-(3-Pyridyl)propionic acid
- 3-[(2-Pyridin-4-yl)ethyl]thio]propanoic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
136742-80-8 |
|---|---|
分子式 |
C8H10N2O2S |
分子量 |
198.24 g/mol |
IUPAC 名称 |
3-(3-aminopyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2S/c9-6-2-1-4-10-8(6)13-5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12) |
InChI 键 |
GJOMOWRTJNVXAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
规范 SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
同义词 |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
